Acid yellow 11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is known for its vibrant yellow color and is often used to stain lipids, fats, and oils due to its lipophilic nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves several steps. Initially, 1-(p-sulfonylphenyl)-3-methyl-5-pyrazolone is dissolved in water and heated to 40°C. Pure sodium carbonate is then added to the solution . The mixture undergoes a coupling reaction with diazonium salts to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques to remove any impurities .

Analyse Chemischer Reaktionen

Adsorption Mechanisms and Surface Interactions

AY11 interacts primarily through electrostatic forces and chemisorption when exposed to modified adsorbents. Key findings include:

| Parameter | Value/Behavior | Source Study |

|---|---|---|

| Optimal pH | 1.0–2.0 (enhanced protonation) | |

| Adsorption Capacity (qₑ) | 76.94–462.18 mg/g (modified biochar) | |

| Removal Efficiency | >96% (at pH 1.0, 180 min contact) |

-

Electrostatic Attraction : At acidic pH, AY11’s sulfonate groups (−SO3−) become deprotonated, creating a negative charge that binds to positively charged biochar surfaces modified with amines or metal oxides .

-

Pore Diffusion : Mesoporous biochar (BET surface area: 210–450 m²/g) facilitates physical adsorption via van der Waals forces .

Kinetic and Isothermal Behavior

Adsorption dynamics follow pseudo-second-order kinetics, indicating chemisorption as the rate-limiting step.

| Model | Best-Fit Parameters | Source Study |

|---|---|---|

| Pseudo-Second-Order | R2>0.99, k2=0.002–0.014g mg min | |

| Langmuir Isotherm | Qmax=493mg g, R2=0.995 | |

| Freundlich Isotherm | n=2.1–3.4, KF=18.6–42.3mg g |

-

Multilayer Adsorption : Freundlich isotherm dominance (n>1) suggests heterogeneous surface binding .

-

Thermodynamics : Exothermic (ΔH<0) and spontaneous (ΔG<0) adsorption under tested conditions .

Chemical Modifications of Adsorbents

Biochar functionalization enhances AY11 binding:

-

Regeneration : PPAC (modified Pisum sativum biochar) retained >90% efficiency after 6 cycles using 0.1 M NaOH eluent .

Competitive Ion Effects

Coexisting anions (e.g., Cl−, SO42−) reduce adsorption capacity by 15–30% due to site competition, while cations (Na+, Ca2+) show negligible impact .

This synthesis demonstrates AY11’s reactivity under engineered adsorption systems, emphasizing surface chemistry and environmental applicability. Further studies on photocatalytic degradation or advanced oxidation processes could expand its remediation pathways.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Textile Industry : AY11 is extensively utilized for dyeing textiles, particularly in the production of wool and silk fabrics. Its strong affinity for protein fibers makes it a preferred choice for achieving bright colors.

- Leather Industry : The dye is also used in leather processing to impart color to finished products. Its stability and resistance to fading under light exposure enhance its desirability.

- Food Industry : AY11 finds applications in food coloring, providing an appealing aesthetic to various food products. However, regulatory standards limit its use due to potential health risks.

- Cosmetics : In cosmetics, AY11 is employed for coloring products such as shampoos and lotions, contributing to their visual appeal.

- Paper Industry : The dye is used in paper surface treatments to improve color quality and appearance.

Environmental Concerns

Despite its widespread use, AY11 poses significant environmental challenges. It is classified as a toxicant due to its potential harmful effects on aquatic life when discharged into water bodies. Studies have shown that AY11 can adversely affect fish and other aquatic organisms, leading to ecological imbalances .

Removal Techniques

Given the environmental risks associated with AY11, various methods have been developed for its removal from wastewater:

-

Biochar Adsorption : Recent research has explored the use of modified biochar derived from agricultural waste (e.g., watermelon peels) as an effective adsorbent for AY11 removal. The adsorption capacity was found to be significantly enhanced through chemical modifications .

Biochar Type Adsorption Capacity (mg/g) Removal Efficiency (%) Raw Watermelon Biochar 76.94 >96 Modified Biochar 462.18 >96 - Advanced Oxidation Processes (AOP) : Techniques such as ozonation and UV-assisted ozonation have demonstrated high efficiency in degrading AY11 in wastewater. Studies show that these methods can achieve over 99% removal efficiency under optimal conditions .

- Activated Carbon : The use of activated carbon derived from Pisum sativum (pea) has been investigated for AY11 removal. This method showed promising results with high adsorption capacities and reusability .

Case Studies

- Biochar from Watermelon Peels :

- Ozonation Process :

- Activated Carbon from Pisum Sativum :

Wirkmechanismus

The mechanism of action of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves its ability to bind to lipophilic substances. The compound’s azo group allows it to form stable complexes with lipids, making it an effective staining agent. The sulfonate group enhances its solubility in water, facilitating its use in aqueous environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sudan IV: Another lipophilic dye used for staining lipids.

Acid Red 87: A dye with similar staining properties but different color.

Congo Red: Used for staining amyloids in biological samples.

Uniqueness

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate stands out due to its specific azo structure, which provides unique staining properties and high affinity for lipophilic substances. Its water solubility also makes it versatile for various applications.

Eigenschaften

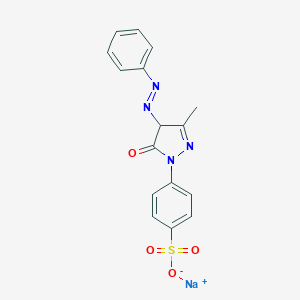

CAS-Nummer |

6359-82-6 |

|---|---|

Molekularformel |

C16H14N4NaO4S |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

sodium;4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate |

InChI |

InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24); |

InChI-Schlüssel |

JQVFPNQVPUYAHJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6359-82-6 |

Piktogramme |

Irritant |

Synonyme |

AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.